O-Acetylserine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
O-acetyl-L-serine is a natural product found in Daphnia pulex, Arabidopsis thaliana, and other organisms with data available.
O-acetyl-L-serine
CAS No.: 5147-00-2
Cat. No.: VC0007349
Molecular Formula: C5H9NO4
Molecular Weight: 147.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5147-00-2 |
---|---|
Molecular Formula | C5H9NO4 |
Molecular Weight | 147.13 g/mol |
IUPAC Name | (2S)-3-acetyloxy-2-aminopropanoic acid |
Standard InChI | InChI=1S/C5H9NO4/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m0/s1 |
Standard InChI Key | VZXPDPZARILFQX-BYPYZUCNSA-N |
Isomeric SMILES | CC(=O)OC[C@@H](C(=O)O)N |
SMILES | CC(=O)OCC(C(=O)O)N |
Canonical SMILES | CC(=O)OCC(C(=O)O)N |
Introduction
Biosynthesis and Enzymatic Pathways
Serine Acetyltransferase (SAT) and OAS Synthesis
OAS is synthesized via the acetylation of L-serine by serine acetyltransferase (SAT), which transfers an acetyl group from acetyl-CoA to serine’s hydroxyl oxygen . This reaction occurs in multiple cellular compartments, including plastids, mitochondria, and the cytosol, depending on the organism . SAT activity is tightly regulated through feedback inhibition by cysteine and physical interactions with O-acetylserine sulfhydrylase (OASS), forming a bienzyme complex termed cysteine synthase .
Table 1: Key Enzymes in OAS Metabolism
Enzyme | Function | Organisms | Localization |
---|---|---|---|
Serine acetyltransferase (SAT) | Acetylates serine to form OAS | Bacteria, plants | Plastids, cytosol |
OASS (O-acetylserine sulfhydrylase) | Condenses OAS with sulfide to form cysteine | Bacteria, plants, archaea | Cytosol, mitochondria |
Cysteine synthase complex | Stabilizes SAT and regulates OAS levels | Plants, bacteria | Plastids, cytosol |
Cysteine Synthase Complex Dynamics
The cysteine synthase complex (CSC), comprising SAT and OASS, ensures metabolic channeling of OAS toward cysteine production. SAT becomes activated upon binding to OASS, while free OASS catalyzes cysteine synthesis . Sulfide promotes CSC stability, whereas excess OAS dissociates the complex, enabling cysteine synthesis . This dynamic equilibrium adjusts sulfur flux based on cellular demand .
Physiological Roles and Regulatory Functions
Sulfur Assimilation and Cysteine Biosynthesis
In sulfur-deficient conditions, OAS accumulates due to reduced sulfide availability, triggering upregulation of sulfate transporters and assimilatory enzymes like adenosine 5′-phosphosulfate reductase . For example, potato plants overexpressing E. coli SAT exhibited elevated cysteine and glutathione levels, underscoring OAS’s role in sulfur metabolism .
Signaling in Stress Responses
OAS acts as a metabolic signal, coordinating sulfur uptake with environmental stress. In Arabidopsis, OAS regulates genes involved in sulfate transport and redox homeostasis, independent of sulfur status . Exogenous OAS application mimics sulfur deprivation, inducing sulfate transporter expression even under sulfur-replete conditions .
Chemical Properties and Synthesis
Structural and Physicochemical Characteristics
OAS has a molecular weight of 147.13 g/mol and exists as a zwitterion at physiological pH . Its solubility in water exceeds 32 mg/mL, facilitating its role in aqueous cellular environments . The compound’s acetyl group enhances reactivity, enabling nucleophilic substitution at the β-carbon during cysteine synthesis .
Table 2: Physicochemical Properties of OAS
Property | Value | Source |
---|---|---|
Molecular formula | ||
Molecular weight | 147.13 g/mol | |
Solubility in water | ≥32 mg/mL (217.49 mM) | |
pKa (carboxyl group) | ~2.4 | |
pKa (amino group) | ~9.2 |
Laboratory Synthesis
OAS is synthesized enzymatically using SAT or chemically via acetylation of L-serine with acetic anhydride . Heterologous production in human cells (e.g., A549 lung cells) has been achieved for biomedical applications, demonstrating its compatibility with eukaryotic systems .
Applications in Research and Medicine
Antibiotic Production: D-Cycloserine Biosynthesis
OAS serves as the precursor for D-cycloserine (D-CS), a second-line tuberculosis antibiotic. The enzyme DcsE converts OAS and hydroxylurea into O-ureido-L-serine, a D-CS intermediate . Engineering human cells to express DcsE marks progress toward cell-based therapies for tuberculosis .
Enzymatic Engineering and Biocatalysis
OASS exhibits promiscuous activity, catalyzing β-substitution reactions with non-native nucleophiles like carboxylates and nitroalkanes . Structural studies of Citrullus vulgaris OASS revealed a flexible active site, enabling synthesis of non-canonical amino acids for pharmaceutical use .
Table 3: Recent Studies on OASS Activity
Regulatory Mechanisms and Evolutionary Perspectives
Transcriptional Regulation in Bacteria
In Salmonella and E. coli, OAS and its isomer N-acetylserine (NAS) activate the CysB transcription factor, inducing sulfur assimilation genes . This regulon coordinates sulfate uptake with cysteine demand, ensuring metabolic efficiency .
Plant-Specific Adaptations
Plants employ OAS as a retrograde signal, linking chloroplast sulfur status to nuclear gene expression . Unlike bacteria, plant OAS signaling integrates with one-carbon metabolism via serine hydroxymethyltransferase, balancing sulfur and folate cycles .
Future Directions and Concluding Remarks
OAS’s dual role as a metabolite and signaling molecule positions it at the nexus of sulfur metabolism, stress adaptation, and biotechnological innovation. Emerging applications include:
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